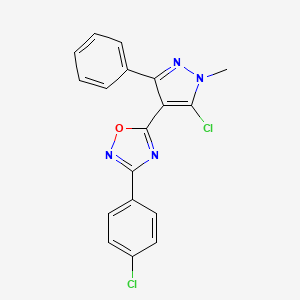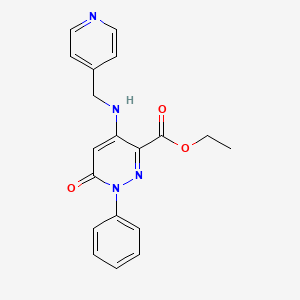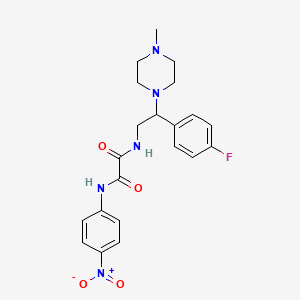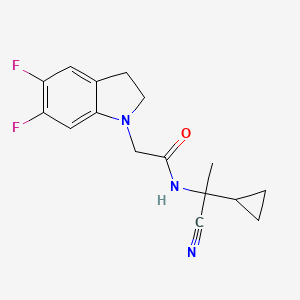![molecular formula C12H11ClN6 B2598461 1-[(4-chlorophenyl)methyl]-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 610279-50-0](/img/structure/B2598461.png)
1-[(4-chlorophenyl)methyl]-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chlorophenyl)methyl]-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chlorophenylmethyl and a hydrazinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)methyl]-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzylamine with hydrazine hydrate, followed by cyclization with appropriate reagents to form the pyrazolo[3,4-d]pyrimidine ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable resources, are being explored to make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-chlorophenyl)methyl]-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Azo and azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets protein kinases, which play a crucial role in cell signaling pathways.
Pathways Involved: By inhibiting these kinases, the compound can disrupt various cellular processes, leading to apoptosis (programmed cell death) in cancer cells and inhibition of bacterial growth.
Comparison with Similar Compounds
- 4-Amino-3-(4-chlorophenyl)-1-(t-butyl)-1H-pyrazolo[3,4-d]pyrimidine
- N-({1-[(4-chlorophenyl)methyl]piperidin-4-yl}methyl)-6-methyl-3-(2-methylpropyl)-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxamide
Uniqueness: 1-[(4-chlorophenyl)methyl]-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine stands out due to its specific substitution pattern, which imparts unique biological activities. Its hydrazinyl group is particularly significant for its interaction with molecular targets, making it a potent inhibitor in various biological assays .
Properties
IUPAC Name |
[1-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN6/c13-9-3-1-8(2-4-9)6-19-12-10(5-17-19)11(18-14)15-7-16-12/h1-5,7H,6,14H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXNRAPPJBFRHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=NC=NC(=C3C=N2)NN)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2598380.png)

![Methyl 2-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B2598383.png)
![N-{1-[4-(2-chloroacetyl)phenyl]ethyl}acetamide](/img/structure/B2598385.png)
![Tert-butyl N-[4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclohexyl]carbamate](/img/structure/B2598386.png)



![N-(4-butylphenyl)-2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B2598391.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea](/img/structure/B2598393.png)


![N-[2-(4-ethoxyphenoxy)ethyl]cyclopentanecarboxamide](/img/structure/B2598400.png)

